molecular formula C30H27NO3 B14760165 C1-resveratrol

C1-resveratrol

Cat. No.: B14760165
M. Wt: 449.5 g/mol
InChI Key: QSWPWYCCMHTPIG-XNTDXEJSSA-N
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Description

C1-resveratrol, also known as 3,5,4’-trihydroxystilbene, is a naturally occurring polyphenolic compound found in various plants, including grapes, blueberries, and peanuts. It is a type of stilbenoid and is produced by plants in response to stress, injury, or fungal infection. This compound has gained significant attention due to its potential health benefits, including antioxidant, anti-inflammatory, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

C1-resveratrol can be synthesized through several methods. One common synthetic route involves the use of the Julia-Kocienski reaction, which is a key step in the synthesis of stilbenes. This reaction typically involves the condensation of a benzaldehyde derivative with a sulfone, followed by a reduction step to yield the desired stilbene .

Another method involves the use of the Heck reaction, where a halogenated benzene derivative is coupled with a styrene derivative in the presence of a palladium catalyst. This method is advantageous due to its high yield and selectivity .

Industrial Production Methods

Industrial production of this compound often involves the extraction from natural sources, such as grape skins and Japanese knotweed. due to the low natural abundance of this compound, biotechnological methods have been developed. These methods include the use of genetically engineered microorganisms, such as Escherichia coli, to produce this compound through fermentation processes .

Chemical Reactions Analysis

Types of Reactions

C1-resveratrol undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form quinones and other oxidation products.

    Reduction: Reduction of this compound can yield dihydroresveratrol.

    Substitution: this compound can undergo substitution reactions, where one or more of its hydroxyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Acyl chlorides, alkyl halides, and other electrophilic reagents.

Major Products Formed

    Oxidation: Quinones and other oxidation products.

    Reduction: Dihydroresveratrol.

    Substitution: Various substituted resveratrol derivatives.

Comparison with Similar Compounds

C1-resveratrol is often compared with other polyphenolic compounds, such as:

    Quercetin: Another polyphenol with antioxidant and anti-inflammatory properties.

    Curcumin: A polyphenol found in turmeric, known for its anti-inflammatory and anticancer properties.

    Epigallocatechin gallate (EGCG): A major polyphenol in green tea with antioxidant and anticancer effects.

This compound is unique due to its stilbene structure and its ability to modulate multiple molecular targets and pathways, making it a versatile compound with diverse biological activities .

Properties

Molecular Formula

C30H27NO3

Molecular Weight

449.5 g/mol

IUPAC Name

N-[[2-[2-[(E)-2-(4-hydroxyphenyl)ethenyl]phenyl]phenyl]methyl]-2-(4-methoxyphenyl)acetamide

InChI

InChI=1S/C30H27NO3/c1-34-27-18-13-23(14-19-27)20-30(33)31-21-25-7-3-5-9-29(25)28-8-4-2-6-24(28)15-10-22-11-16-26(32)17-12-22/h2-19,32H,20-21H2,1H3,(H,31,33)/b15-10+

InChI Key

QSWPWYCCMHTPIG-XNTDXEJSSA-N

Isomeric SMILES

COC1=CC=C(C=C1)CC(=O)NCC2=CC=CC=C2C3=CC=CC=C3/C=C/C4=CC=C(C=C4)O

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)NCC2=CC=CC=C2C3=CC=CC=C3C=CC4=CC=C(C=C4)O

Origin of Product

United States

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